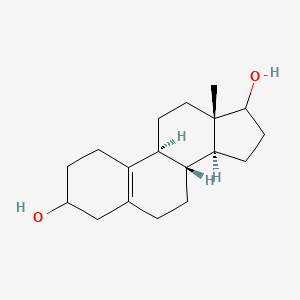
19-Nor-5-androstene-3Beta,17Beta-diol (1.0mg/ml in Acetonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Nor-5-androstene-3Beta,17Beta-diol is a synthetic anabolic-androgenic steroid and a derivative of 19-nortestosterone (nandrolone). It is known for its anabolic properties and has been studied for various applications in scientific research. The compound is often used in a solution of 1.0 mg/ml in acetonitrile for analytical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-Nor-5-androstene-3Beta,17Beta-diol typically involves multiple steps starting from 19-nortestosterone. The key steps include:
Reduction: The reduction of 19-nortestosterone to 19-nor-5-androstene-3Beta,17Beta-diol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for 19-Nor-5-androstene-3Beta,17Beta-diol involve large-scale synthesis using similar reduction techniques. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control .
Chemical Reactions Analysis
Types of Reactions
19-Nor-5-androstene-3Beta,17Beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 19-nor-5-androstenedione using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of 19-nor-5-androstane derivatives.
Substitution: The hydroxyl groups at positions 3 and 17 can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Acetonitrile, methanol, dichloromethane.
Major Products Formed
19-Nor-5-androstenedione: Formed through oxidation.
19-Nor-5-androstane derivatives: Formed through reduction.
Scientific Research Applications
19-Nor-5-androstene-3Beta,17Beta-diol has been studied for various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of steroids.
Biology: Studied for its effects on cellular processes and its potential role in modulating hormone levels.
Medicine: Investigated for its anabolic properties and potential therapeutic applications in muscle wasting diseases.
Industry: Used in the development of performance-enhancing drugs and supplements
Mechanism of Action
The mechanism of action of 19-Nor-5-androstene-3Beta,17Beta-diol involves its interaction with androgen receptors. Upon binding to these receptors, the compound exerts its anabolic effects by promoting protein synthesis and muscle growth. It also influences various molecular pathways involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
Androstenediol: Another anabolic-androgenic steroid with similar properties but different molecular structure.
19-Nor-5-androstenediol: A closely related compound with similar anabolic effects.
Uniqueness
19-Nor-5-androstene-3Beta,17Beta-diol is unique due to its specific molecular structure, which allows it to interact with androgen receptors more effectively than some other similar compounds. This results in its potent anabolic effects and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C18H28O2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12?,14-,15-,16+,17?,18+/m1/s1 |
InChI Key |
IBHQSODTBQCZDA-VTZKGDLPSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3CCC(C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O |
Synonyms |
3,17-DHE 3,17-dihydroxy-5-estrene 5(10)-estrene-3,17-diol Estr-5(10)-ene-3,17-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















